

# Step-by-step synthesis protocol for 4-Phenylazobenzoic acid

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Compound of Interest

Compound Name: 4-Phenylazobenzoic acid

Cat. No.: B073347

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# Application Note: Synthesis of 4-Phenylazobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

### Introduction

**4-Phenylazobenzoic acid** is a versatile organic compound characterized by the presence of an azo group (-N=N-) linking two phenyl rings, one of which is substituted with a carboxylic acid group. This structure makes it a derivative of azobenzene, a well-known photo-isomerizable molecule.[1] Its ability to undergo reversible trans-cis isomerization upon exposure to light has led to its use in the development of photochromic materials, molecular switches, and photosensitive polymers. This protocol details a reliable, step-by-step laboratory procedure for the synthesis of **4-phenylazobenzoic acid**. The primary method described is the reaction between p-aminobenzoic acid and nitrosobenzene in glacial acetic acid, a well-documented procedure known for its simplicity and good yield.[2] An alternative, more general method involving diazotization and azo coupling is also discussed.

# Synthesis Protocol: Reaction of p-Aminobenzoic Acid and Nitrosobenzene

This section outlines the experimental procedure for the synthesis of **4-phenylazobenzoic acid**. The protocol is adapted from a well-established method.[2]



#### 2.1 Principle of the Reaction

The synthesis proceeds via a condensation reaction between p-aminobenzoic acid and nitrosobenzene. The reaction is typically carried out in glacial acetic acid, which serves as the solvent and facilitates the reaction. The amino group of p-aminobenzoic acid reacts with the nitroso group of nitrosobenzene to form the characteristic azo linkage.

#### 2.2 Materials and Equipment

- Reagents:
  - p-Aminobenzoic acid (C<sub>7</sub>H<sub>7</sub>NO<sub>2</sub>)
  - Nitrosobenzene (C<sub>6</sub>H<sub>5</sub>NO)
  - Glacial Acetic Acid (CH₃COOH)
  - 95% Ethanol (for recrystallization)
  - Distilled water
- Equipment:
  - 1-L Erlenmeyer flask with stopper
  - Büchner funnel and filter flask
  - Magnetic stirrer and stir bar (optional, shaking is sufficient)
  - Beakers and graduated cylinders
  - Spatulas and weighing balance
  - Melting point apparatus
  - Standard laboratory glassware
- 2.3 Experimental Procedure



- Dissolution of Reactant: In a 1-L Erlenmeyer flask, dissolve 54.0 g (0.39 mol) of paminobenzoic acid in 390 mL of warm glacial acetic acid.
- Addition of Nitrosobenzene: Cool the solution to room temperature. Add 42.0 g (0.39 mol) of nitrosobenzene to the solution.
- Reaction: Stopper the flask and shake the mixture until all the nitrosobenzene has dissolved.
   Allow the solution to stand at room temperature for 12 hours. The product will begin to crystallize after approximately 15 minutes.
- Isolation of Product: Collect the precipitated **4-phenylazobenzoic acid** by vacuum filtration using a Büchner funnel. It is important not to cool the solution below 20°C before filtering, as this may cause impurities to precipitate.[2]
- Washing: Wash the collected solid first with a small amount of glacial acetic acid and then thoroughly with distilled water to remove any remaining acetic acid.
- Drying: Allow the product to air-dry completely on the funnel or in a desiccator. The yield of the crude, air-dried acid is approximately 62 g (70%).[2]
- Purification (Optional): For higher purity, the crude product can be recrystallized from 95% ethanol (approximately 60 mL of ethanol per gram of product). This process yields orange-gold plates. The recovery after recrystallization is about 87%, resulting in a final yield of around 54 g (61%).[2]

#### 2.4 Characterization

The identity and purity of the synthesized **4-phenylazobenzoic acid** can be confirmed by the following methods:

- Melting Point: The purified product has a sharp melting point in the range of 247-250 °C.[1]
   [3]
- Infrared (IR) Spectroscopy: The IR spectrum can confirm the presence of key functional groups.[4]



• Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the molecular structure.

## **Data Presentation**

Quantitative data for the synthesis is summarized in the tables below.

Table 1: Reagent Properties and Amounts

Reagent	Molecular Formula	Molecular Weight ( g/mol )	Amount (g)	Moles (mol)	Molar Equivalent
p- Aminobenzoi c acid	C7H7NO2	137.14	54.0	0.39	1.0
Nitrosobenze ne	C <sub>6</sub> H₅NO	107.11	42.0	0.39	1.0
Glacial Acetic Acid	СН₃СООН	60.05	-	-	Solvent

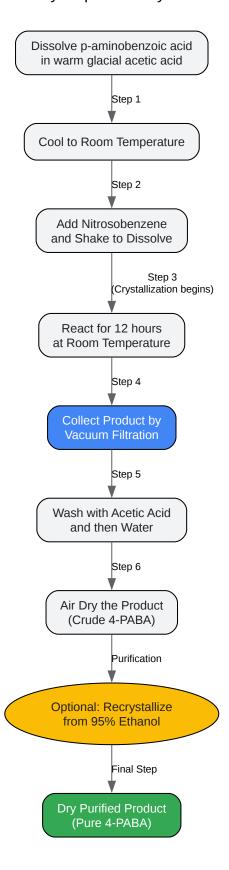
Table 2: Product Characterization

Property	Description	
Product Name	4-Phenylazobenzoic acid	
Molecular Formula	C13H10N2O2[4]	
Molecular Weight	226.23 g/mol [4]	
Appearance	Orange-gold plates[2]	
Expected Yield (Crude)	~70% (62 g)[2]	
Expected Yield (Recrystallized)	~61% (54 g)[2]	
Melting Point	247-250 °C[3]	



## **Visualization: Experimental Workflow**

The following diagram illustrates the key steps in the synthesis of 4-phenylazobenzoic acid.





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Caption: Workflow for the synthesis of 4-Phenylazobenzoic acid.

# Alternative Synthesis Route: Diazotization and Azo Coupling

An alternative and widely used method for preparing azo compounds is through a two-step diazotization and coupling reaction.[5]

- Diazotization: An aromatic primary amine (e.g., aniline) is treated with nitrous acid (HNO<sub>2</sub>), typically generated in situ from sodium nitrite (NaNO<sub>2</sub>) and a strong mineral acid like HCI. This reaction is performed at low temperatures (0–5 °C) to form a relatively unstable diazonium salt.[6][7]
- Azo Coupling: The diazonium salt, which acts as an electrophile, is then reacted with an
  electron-rich aromatic compound (the coupling agent), such as p-aminobenzoic acid. The
  coupling reaction is an electrophilic aromatic substitution, forming the stable azo compound.
   [5]

This method is highly versatile and allows for the synthesis of a wide variety of substituted azo compounds by changing the amine and the coupling component.

## **Safety Precautions**

- Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle in a
  fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab
  coat, and safety goggles.
- Nitrosobenzene: Toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.
- General Precautions: Perform the reaction in a well-ventilated area or a fume hood. All chemical waste should be disposed of according to institutional guidelines.



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